molecular formula C12H14O3 B8724863 Ethyl (E)-3-(2-methoxyphenyl)acrylate

Ethyl (E)-3-(2-methoxyphenyl)acrylate

Cat. No.: B8724863
M. Wt: 206.24 g/mol
InChI Key: ATAFSLBAINHGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-(2-methoxyphenyl)acrylate is an organic compound with the chemical formula C12H14O3. It is a colorless to pale yellow liquid with a sweet, fragrant odor. This compound is primarily used in the fragrance industry as an ingredient in perfumes, flavors, and fragrance additives. It is also found in various foods, beverages, cosmetics, and personal care products .

Preparation Methods

Ethyl (E)-3-(2-methoxyphenyl)acrylate is typically synthesized through esterification. The process involves reacting 4-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under controlled conditions, and the product is isolated through distillation and purification . Industrial production methods often employ lipase-mediated synthesis, which is a green and economical alternative to traditional chemical methods. This method uses enzymes like Rhizopus oryzae lipase to catalyze the esterification reaction, resulting in high yields and reduced environmental impact .

Chemical Reactions Analysis

Ethyl (E)-3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (E)-3-(2-methoxyphenyl)acrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methoxycinnamate involves the inhibition of NF-κB activation. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, ethyl 2-methoxycinnamate reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory and anti-cancer effects . Additionally, it inhibits both COX-1 and COX-2 enzymes, which are involved in the inflammatory process .

Comparison with Similar Compounds

Ethyl (E)-3-(2-methoxyphenyl)acrylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and UV-absorbing properties, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3

InChI Key

ATAFSLBAINHGTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1OC

Origin of Product

United States

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